7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
Description
Properties
IUPAC Name |
7-ethyl-8-methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S/c1-3-15-13(2)22-19-25(17(15)27)11-14(12-28-19)16(26)23-7-9-24(10-8-23)18-20-5-4-6-21-18/h4-6,14H,3,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWZBZJLHSQCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates a significant presence of nitrogen and sulfur atoms that contribute to its biological properties. The structure includes a pyrimidine moiety and a piperazine ring, which are known to enhance pharmacological activity.
| Property | Value |
|---|---|
| Molecular Weight | 378.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | 2.5 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation and viral replication:
- Kinase Inhibition : This compound has shown potential as an inhibitor of various kinases that play critical roles in cell signaling pathways associated with tumor growth. For example, it may inhibit the activity of the vascular endothelial growth factor receptor (VEGFR), which is essential for angiogenesis in tumors .
- Antiviral Activity : Recent studies have indicated that similar compounds exhibit antiviral properties by targeting viral enzymes such as reverse transcriptase. This suggests that our compound may also possess similar mechanisms, although specific data on its antiviral efficacy remains limited .
Case Studies
- Antitumor Activity : In a study evaluating the antiproliferative effects of various compounds on cancer cell lines, derivatives similar to this compound demonstrated significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cells with IC50 values ranging from 10 to 30 µM .
- Vascular Targeting : Another study highlighted the compound's ability to inhibit VEGFR-2 activity in vitro, leading to reduced proliferation rates in endothelial cells. This inhibition was quantified with an IC50 value of approximately 0.19 µM, indicating strong potential for use in antiangiogenic therapies .
Table 2: Biological Activity Comparison
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related heterocycles from the literature:
Key Insights from Structural Comparisons :
Core Heterocycle Influence: The pyrimido[2,1-b][1,3]thiazinone core (target compound) differs from pyrido-pyrimidinones (e.g., ) by replacing a pyridine ring with a thiazinone. This substitution may improve metabolic stability due to reduced oxidative susceptibility. Fused thiadiazole (e.g., ) or pyrazine rings (e.g., ) introduce distinct electronic profiles, affecting redox properties and target selectivity.
Role of Piperazine Moieties :
- The target compound’s 4-(pyrimidin-2-yl)piperazine group mirrors the 4-(pyridin-2-yl)piperazine in . Both substituents likely enhance binding to ATP pockets in kinases, but the pyrimidine vs. pyridine distinction alters π-π stacking efficiency .
Biological Activity Trends: Alkyl substituents (7-ethyl, 8-methyl) in the target compound may improve membrane permeability compared to polar groups in ’s aminothiadiazolo-pyrimidinone . and ’s tetrahydroimidazopyridines demonstrate how bulky substituents (e.g., nitrophenyl) can confer imaging utility, whereas the target compound’s smaller substituents suggest therapeutic optimization.
Synthetic Complexity :
- The target compound’s synthesis likely requires sequential cyclization and coupling steps, similar to ’s reductive amination for piperazine installation . In contrast, ’s hydrazine derivatives involve simpler condensation reactions.
Q & A
Basic Research: Synthesis Optimization
Q: What methodological approaches are recommended for optimizing the synthesis of this compound, given its complex heterocyclic core? A: Use a stepwise strategy:
- Intermediate isolation : Synthesize key fragments (e.g., pyrimidin-2-yl piperazine) separately before coupling. For example, describes using oxalyl chloride and DMF/EtN under reflux to form carbonyl linkages .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps.
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or base catalysts (e.g., EtN) to improve yields.
Basic Research: Structural Characterization
Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: Prioritize:
- H/C NMR : Assign peaks for methyl/ethyl groups (δ 1.2–1.5 ppm) and piperazine protons (δ 2.5–3.5 ppm). highlights coupling constants (e.g., Hz) to distinguish diastereomers .
- HRMS : Validate molecular weight with <2 ppm error (e.g., used HRMS to confirm a related compound’s formula) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm) and thiazine (C-S, ~650 cm) groups.
Advanced Research: Resolving Spectral Data Contradictions
Q: How should researchers address discrepancies in NMR or mass spectrometry data during characterization? A:
- Control experiments : Re-synthesize intermediates to rule out impurities (e.g., used recrystallization in EtOH to purify intermediates) .
- 2D NMR : Use COSY and HSQC to resolve overlapping signals in crowded regions (e.g., piperazine and pyrimidine protons).
- Isotopic labeling : Introduce N or C labels to track unexpected peaks (refer to ’s isotopic analyses) .
Advanced Research: Pharmacological Activity Profiling
Q: What in vitro models are suitable for evaluating this compound’s bioactivity, given its structural similarity to kinase inhibitors? A:
- Kinase inhibition assays : Screen against tyrosine kinases (e.g., Bcr-Abl) using fluorescence polarization ( references imatinib analogs with piperazine motifs) .
- Cellular uptake studies : Use LC-MS to quantify intracellular concentrations, adjusting logP via substituents (e.g., pyrimidine vs. pyridine in ) .
- Cytotoxicity profiling : Compare IC values across cancer cell lines (e.g., leukemia vs. solid tumors) to identify selectivity.
Basic Research: Stability Under Physiological Conditions
Q: How can researchers assess the compound’s stability in simulated biological environments? A:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC ( details solubility and stability metrics) .
- Metabolic stability : Use liver microsomes to identify vulnerable sites (e.g., ester hydrolysis in the dihydrothiazine ring).
Advanced Research: Structure-Activity Relationship (SAR) Analysis
Q: What computational tools are effective for predicting SAR of modifications to the piperazine-pyrimidine moiety? A:
- Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., ’s piperazine derivatives) .
- QSAR modeling : Train models on bioactivity data from analogs (e.g., substituent effects on IC) using descriptors like topological polar surface area (TPSA) (see ) .
- Free-energy perturbation (FEP) : Calculate binding affinities for proposed substituents (e.g., replacing ethyl with cyclopropyl).
Advanced Research: Addressing Data Reproducibility
Q: How can conflicting results in biological assays or synthetic yields be systematically resolved? A:
- Standardized protocols : Adopt identical reaction conditions (e.g., reflux time, solvent ratios) as in and .
- Orthogonal assays : Validate kinase inhibition via both radiometric and fluorescence-based methods.
- Collaborative validation : Share samples with independent labs to confirm activity (e.g., ’s multi-year collaborative framework) .
Basic Research: Analytical Method Development
Q: What HPLC/MS conditions are optimal for quantifying this compound in complex matrices? A:
- Column : C18 (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient.
- Ionization : ESI+ at 3.5 kV for protonation of piperazine and pyrimidine groups.
- Internal standards : Use deuterated analogs (e.g., CD-ethyl) to correct for matrix effects ( ’s isotopic data) .
Advanced Research: Mechanistic Elucidation
Q: How can researchers determine whether the compound’s activity is due to target binding or off-pathway effects? A:
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein melting shifts.
- CRISPR knockouts : Delete putative targets (e.g., kinases) and assess residual activity (’s gene-editing approach) .
- Metabolomics : Profile downstream metabolites via LC-QTOF to identify off-target pathways.
Advanced Research: Integrating Findings into Broader Context
Q: How should researchers link this compound’s properties to existing theories of heterocyclic drug design? A:
- Conceptual frameworks : Align with "molecular hybridization" theory (e.g., merging pyrimidine and thiazine pharmacophores) as in .
- Comparative studies : Benchmark against FDA-approved drugs with similar cores (e.g., dasatinib’s thiazole motif vs. This compound’s thiazine).
- Review literature gaps : Address unresolved questions in ’s proposal guidelines (e.g., optimizing bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
